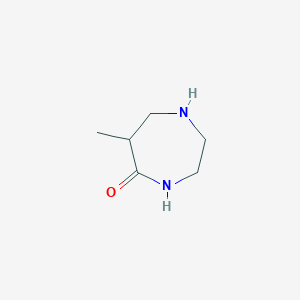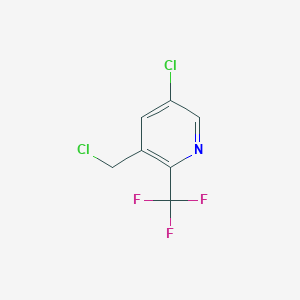![molecular formula C7H9N B13006430 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 796963-32-1](/img/structure/B13006430.png)
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[111]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for 3-Methylbicyclo[11
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylbicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination makes it a valuable building block for the synthesis of complex molecules with specific properties and functions.
Eigenschaften
CAS-Nummer |
796963-32-1 |
|---|---|
Molekularformel |
C7H9N |
Molekulargewicht |
107.15 g/mol |
IUPAC-Name |
3-methylbicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c1-6-2-7(3-6,4-6)5-8/h2-4H2,1H3 |
InChI-Schlüssel |
RNFOURVYTUHICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
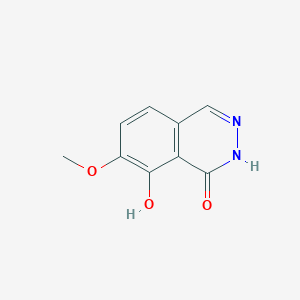
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
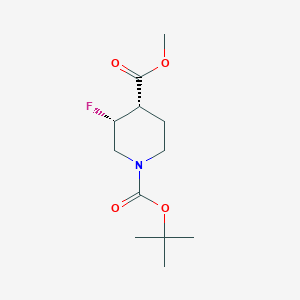
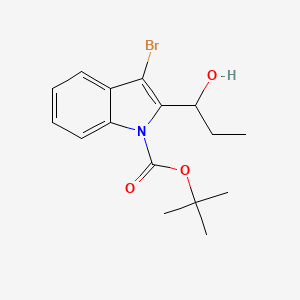
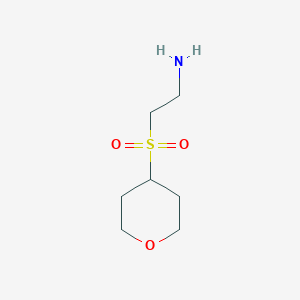
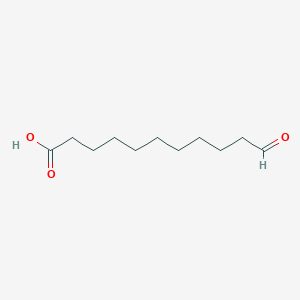
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
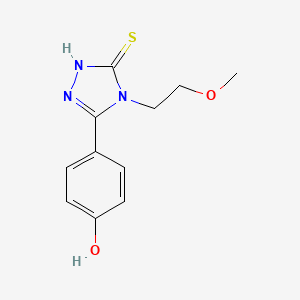
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
